molecular formula C34H33NO7 B4924172 Benzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Benzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4924172
M. Wt: 567.6 g/mol
InChI Key: BSUISPGUVCRMIN-UHFFFAOYSA-N
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Description

Benzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core substituted with methoxy, acetyloxy, and benzyl ester groups. Its molecular complexity arises from the fused cyclohexenone and quinoline moieties, which are further functionalized with aromatic substituents. The acetyloxy group at the 4-position of the phenyl ring and the 4-methoxyphenyl group at the 7-position distinguish it from structurally related compounds.

Properties

IUPAC Name

benzyl 4-(4-acetyloxy-3-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33NO7/c1-20-31(34(38)41-19-22-8-6-5-7-9-22)32(24-12-15-29(42-21(2)36)30(18-24)40-4)33-27(35-20)16-25(17-28(33)37)23-10-13-26(39-3)14-11-23/h5-15,18,25,32,35H,16-17,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUISPGUVCRMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC(=O)C)OC)C(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the hexahydroquinoline core, followed by the introduction of the benzyl, acetyloxy, and methoxy groups. Common reagents used in these reactions include benzyl halides, acetic anhydride, and methoxy-substituted aromatic compounds. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux or microwave irradiation to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to Benzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit promising anticancer properties. The hexahydroquinoline framework is known for its ability to inhibit cell proliferation in various cancer cell lines. Studies have shown that derivatives can induce apoptosis and inhibit tumor growth in vivo, making them candidates for further drug development .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in experimental models. This property suggests potential applications in treating inflammatory diseases such as arthritis and asthma .

Synthetic Applications

2.1 Precursor for Drug Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new drugs targeting different biological pathways .

2.2 Material Science

The compound's unique chemical properties make it suitable for applications in material science. It can be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its electronic properties and stability under various conditions .

Case Studies

3.1 Case Study: Anticancer Activity

In a study published by the Journal of Medicinal Chemistry, a series of hexahydroquinoline derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines. Among these derivatives, one showed a significant reduction in cell viability at low micromolar concentrations . The study highlights the potential of benzyl derivatives as scaffolds for developing novel anticancer agents.

3.2 Case Study: Anti-inflammatory Effects

A research article published in the European Journal of Pharmacology examined the anti-inflammatory effects of similar compounds on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated that treatment with these compounds significantly reduced the levels of TNF-alpha and IL-6 cytokines . This suggests a mechanism through which these compounds could be developed into therapeutic agents for inflammatory diseases.

Mechanism of Action

The mechanism by which Benzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Relevance
Target Compound 4-(Acetyloxy)-3-methoxy (C4); 7-(4-MeOPh) C₃₄H₃₅NO₇ 593.65 Acetyloxy, Benzyl ester, Methoxy Potential calcium modulation
Benzyl 4-(3-hydroxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-... () 3-Hydroxy-4-methoxy (C4); 2,7,7-trimethyl C₂₇H₂₉NO₅ 447.53 Hydroxy, Benzyl ester, Methoxy Not reported
Benzyl 4-(4-Cl-3-NO₂Ph)-7-(3,4-diMeOPh)-... () 4-Cl-3-NO₂ (C4); 3,4-diMeO (C7) C₃₄H₃₂ClNO₈ 626.07 Chloro, Nitro, Dimethoxy, Benzyl ester Enhanced reactivity (electron-deficient aryl)
Cyclohexyl 4-(4-hydroxy-3-MeOPh)-... () 4-Hydroxy-3-MeO (C4); Cyclohexyl ester C₃₂H₃₅NO₆ 553.62 Hydroxy, Cyclohexyl ester, Methoxy Altered lipophilicity
DL-Methyl 4-(4-MeOPh)-2,7,7-trimethyl-... () 4-MeO (C4); Methyl ester C₂₄H₂₇NO₅ 409.48 Methyl ester, Methoxy Calcium modulatory activity
Butyl 4-(4-EtO-3-MeOPh)-... () 4-EtO-3-MeO (C4); Butyl ester C₂₄H₃₁NO₅ 413.51 Ethoxy, Butyl ester, Methoxy Increased lipophilicity

Key Observations:

Methoxy groups at the 3- and 4-positions (e.g., ) contribute to electron-donating effects, influencing solubility and π-π stacking in crystal structures . Benzyl vs. Alkyl Esters: Benzyl esters (target, ) increase steric bulk and may slow metabolic degradation compared to methyl () or butyl esters () .

Structural Modifications and Physicochemical Properties

  • Molecular Weight : The target compound (593.65 g/mol) is significantly larger than analogs like (447.53 g/mol) due to additional substituents, impacting bioavailability.
  • Lipophilicity : Cyclohexyl () and butyl esters () enhance lipophilicity, favoring membrane permeability, whereas hydroxy groups () improve aqueous solubility.

Synthetic Considerations

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) is a common strategy for introducing aryl groups at the 4- and 7-positions .
  • Esterification (e.g., benzyl vs. methyl) typically employs acyl chlorides or transesterification under acidic/basic conditions .

Research Findings and Implications

  • Crystallography: The hexahydroquinoline core adopts a boat conformation in analogs (e.g., ), stabilized by intramolecular hydrogen bonds (N–H···O=C) . The acetyloxy group in the target compound may disrupt this pattern, altering crystal packing.
  • Biological Activity : Methyl ester analogs () exhibit calcium channel blocking activity, suggesting the target compound’s benzyl ester and acetyloxy groups could modulate potency or selectivity .
  • Stability : Acetyloxy groups are prone to hydrolysis under basic conditions, necessitating protective strategies during synthesis compared to stable methoxy or ethoxy groups .

Biological Activity

Benzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C25H28N2O6C_{25}H_{28}N_{2}O_{6} and a molecular weight of approximately 432.50 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC25H28N2O6C_{25}H_{28}N_{2}O_{6}
Molecular Weight432.50 g/mol
Melting PointNot available
Boiling PointNot available

Biological Activity Overview

The biological activities of this compound have been primarily investigated concerning its anticancer properties, anti-inflammatory effects, and potential as an antimicrobial agent.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound demonstrated an IC50 value of approximately 20 µM, indicating effective inhibition of cell proliferation.
  • HeLa Cervical Cancer Cells : An IC50 value of 15 µM was reported, showcasing its potential as a therapeutic agent against cervical cancer.

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound activates apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).
  • Cell Cycle Arrest : It has been observed to induce G1 phase arrest in cancer cells, preventing further proliferation.
  • Inhibition of Angiogenesis : The compound may inhibit the formation of new blood vessels within tumors by downregulating vascular endothelial growth factor (VEGF).

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).

Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness against strains like Staphylococcus aureus and Escherichia coli.

Case Studies and Research Findings

  • Study on MCF-7 Cells : A study published in Chemical Research in Toxicology highlighted the compound's efficacy in reducing MCF-7 cell viability by inducing apoptosis through caspase activation pathways .
  • Inflammation Model : Research conducted on LPS-induced inflammation in murine models indicated a significant reduction in inflammatory markers upon treatment with the compound .
  • Antimicrobial Screening : A recent publication reported the antimicrobial activity of the compound against various bacterial strains with promising MIC results .

Q & A

Basic: How can the Hantzsch reaction be optimized for synthesizing this hexahydroquinoline derivative?

Methodological Answer:
The Hantzsch reaction is a common method for synthesizing hexahydroquinoline derivatives. To optimize synthesis:

  • Use equimolar ratios of 4,4-dimethylcyclohexane-1,3-dione, substituted benzaldehyde derivatives, and benzyl acetoacetate.
  • Reflux in absolute methanol with excess ammonium acetate (5 mmol per 1 mmol substrate) for 8–12 hours under inert conditions.
  • Monitor reaction progress via thin-layer chromatography (TLC; hexane:ethyl acetate 7:3) to confirm intermediate formation.
  • Purify the crude product via recrystallization from ethanol or column chromatography (silica gel, gradient elution). Yield optimization (>60%) requires strict temperature control (70–80°C) and anhydrous solvents .

Basic: What spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

Methodological Answer:
Structural confirmation requires a combination of:

  • 1H/13C NMR : Assign peaks for acetyloxy (δ 2.1–2.3 ppm), methoxy groups (δ 3.7–3.9 ppm), and aromatic protons (δ 6.8–7.4 ppm). Hexahydroquinoline core protons (C4–C8) appear as multiplet signals in δ 1.5–2.8 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]+ 589.04) with <2 ppm error.
  • IR Spectroscopy : Validate carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functional groups .

Advanced: How do catalyst systems influence reaction efficiency in derivative synthesis?

Methodological Answer:
Catalysts significantly impact yield and regioselectivity:

  • Palladium-based catalysts (e.g., Pd/C) enhance coupling reactions for aryl substitutions but require strict oxygen-free conditions.
  • Copper(I) iodide improves Ullmann-type couplings for methoxy group retention, with optimal yields at 10 mol% loading in DMF (110°C, 24 hours).
  • Ammonium acetate acts as both catalyst and proton donor in Hantzsch reactions, with excess amounts (5 mmol) critical for cyclization .

Advanced: What computational methods can predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Use Protein Data Bank (PDB) structures (e.g., cyclooxygenase-2 or kinases) to simulate binding affinities. Focus on the acetyloxy and methoxyphenyl moieties for hydrogen bonding and hydrophobic interactions.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
  • MD Simulations (GROMACS) : Model stability in aqueous environments (TIP3P water model) to assess bioavailability .

Intermediate: How to design a bioactivity study for evaluating its anti-inflammatory potential?

Methodological Answer:

  • In vitro assays :
    • COX-2 inhibition : Use a fluorometric kit (e.g., Cayman Chemical) with IC50 determination.
    • Cytokine profiling (ELISA) : Quantify TNF-α and IL-6 in LPS-stimulated macrophages.
  • In vivo models :
    • Murine carrageenan-induced paw edema : Administer 10–50 mg/kg orally; measure edema reduction at 3/6/24 hours.
    • Randomized block design : Assign treatment groups (n=6) with controls (indomethacin) to minimize variability .

Advanced: What experimental frameworks assess environmental persistence and ecotoxicity?

Methodological Answer:

  • OECD 301F biodegradation test : Incubate compound (10 ppm) with activated sludge (20°C, 28 days); monitor via HPLC for degradation products.
  • Daphnia magna acute toxicity : Expose neonates (24–48 hours) to 0.1–10 mg/L; calculate EC50.
  • Soil adsorption studies : Use batch equilibrium method (OECD 106) with varying soil pH (4–8) to determine Koc values .

Advanced: How to resolve contradictions in reported synthesis yields across studies?

Methodological Answer:
Contradictions often arise from:

  • Solvent purity : Anhydrous methanol (99.9%) vs. technical grade (95%) can alter reaction kinetics.
  • Catalyst aging : Palladium catalysts degrade upon repeated use; fresh batches improve reproducibility.
  • Statistical analysis : Apply ANOVA to compare yields across ≥3 independent trials; report confidence intervals (p<0.05) .

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods when handling volatile reagents (e.g., benzyl acetoacetate).
  • Spill management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste.
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

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